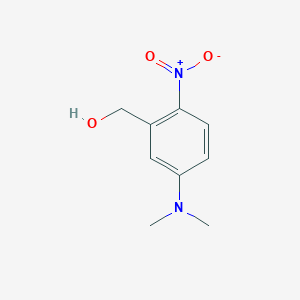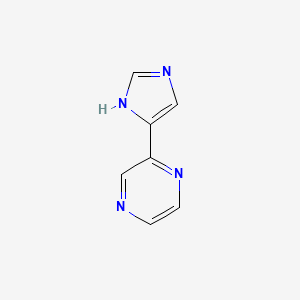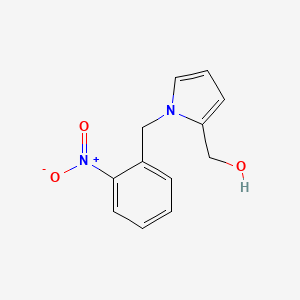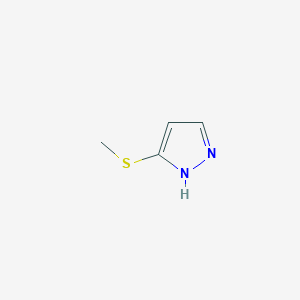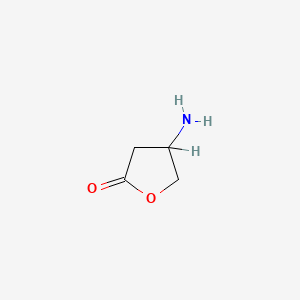
4-Aminodihydro-2(3H)-furanone
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography , NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes information such as the compound’s melting point, boiling point, solubility, and stability. It may also include its spectral properties (UV, IR, NMR, etc.) .Aplicaciones Científicas De Investigación
Formation and Function in Food and Beverages
- Food Flavor Enhancement : 4-Aminodihydro-2(3H)-furanone derivatives play a significant role in enhancing the flavor of cooked foodstuffs, including soy sauce and beer. They are formed mainly through the Maillard reactions between sugars and amino acids during heating, contributing to meaty and spicy/nutty flavors in foods (Slaughter, 2007).
Synthesis and Reactivity
- Facile Synthesis Methods : A convenient synthesis process for optically active 4-amino-2(5H)-furanones has been discovered, combining asymmetric alkyne addition to aldehydes and subsequent aliphatic amine addition, yielding products with high enantioselectivity (Zhou, Yu, & Pu, 2009).
- Conjugate Addition Reactions : 4-Thio-4,5-dihydro-2(3H)-furanones have been synthesized through conjugate addition reactions of various thioacids to 2(5H)-furanones, demonstrating their potential in organic synthesis (Busqué, March, Figueredo, Font, & González, 2004).
Chemical Derivatives and Applications
- Liquid Crystal Compounds : 2(5H)-furanone liquid-crystal compounds have been designed and synthesized based on natural molecules like l-menthol and amino acids. These compounds show promise in the field of liquid crystals (Luo, Xiong, Wang, & Mo, 2013).
- Antimicrobial Applications : Certain furanone derivatives demonstrate antimicrobial properties and have been used to inhibit bacterial adhesion on surfaces, including immobilized furanone derivatives on poly(styrene-co-maleic anhydride) (Gule, Bshena, de Kwaadsteniet, Cloete, & Klumperman, 2012).
- Agricultural Use : Synthesized furanone derivatives, like 3,4,5-trimethyl-2(5H)-furanone, have been identified as seed germination inhibitors with potential agrochemical applications (Surmont, Verniest, & de Kimpe, 2010).
Chemical Marker in Food Processing
- Marker Formation in Whey Protein Gels : The kinetics of 4-hydroxy-5-methy-3(2H)-furanone formation in whey protein gels have been determined, useful for studying cumulative time-temperature effects in high-temperature-short-time food processing methods (Lau, Tang, Taub, Yang, Edwards, & Mao, 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-aminooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDRUMHFSJJIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminodihydro-2(3H)-furanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



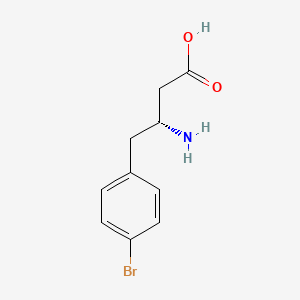
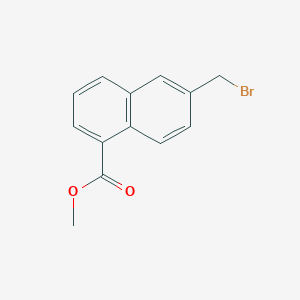
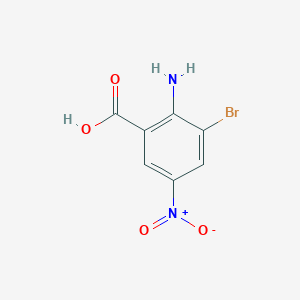
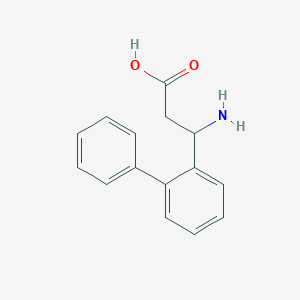
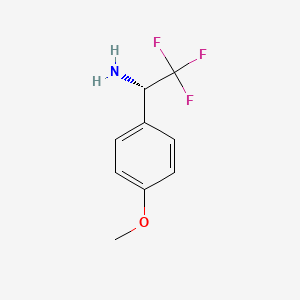
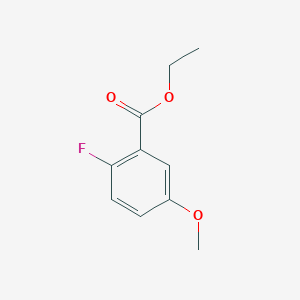
![4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B3283797.png)

![2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B3283817.png)
